(2-Hydroxycyclopentyl) acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2-hydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O3/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3 |
InChI Key |
YRJFZPSFQDTFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCC1O |
Origin of Product |
United States |
Chemical and Physical Properties
Detailed experimental data for the physical properties of (2-Hydroxycyclopentyl) acetate (B1210297) are not widely available in the public domain. However, based on its structure and data for related compounds, some properties can be inferred. For instance, the presence of a hydroxyl group suggests it would be a liquid at room temperature with a moderate boiling point and would exhibit some solubility in polar organic solvents.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | grantome.com |
| Molecular Weight | 144.17 g/mol | grantome.com |
| CAS Number | 105663-22-7 ((1R,2R)-isomer) | fluorochem.co.uk |
| LogP | 0.202 | fluorochem.co.uk |
| Hydrogen Bond Donors | 1 | fluorochem.co.uk |
| Hydrogen Bond Acceptors | 3 | fluorochem.co.uk |
Stereochemical Investigations of 2 Hydroxycyclopentyl Acetate
Enantiomeric Purity and Control in Synthesis
Achieving high enantiomeric purity is a significant goal in the synthesis of chiral molecules like (2-hydroxycyclopentyl) acetate (B1210297). Various strategies have been developed to control the stereochemical outcome of its formation.
One common approach is asymmetric synthesis , which employs chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For instance, the asymmetric synthesis of related cyclopentyl derivatives has been achieved with high enantiomeric excess (% ee) using specific catalyst systems. smolecule.com
Another widely used method is enzymatic kinetic resolution . This technique utilizes enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For example, lipase-catalyzed acetylation has been successfully used to resolve racemic alcohols, yielding acetates and remaining alcohols with high enantiomeric purity. nih.gov In some cases, a second lipase-catalyzed reaction on the resulting product can further enhance the enantiomeric excess. nih.gov
The control of enantiomeric purity can sometimes be compromised by partial racemization during certain reaction steps, such as hydrogenation under acidic conditions. nih.gov Therefore, careful selection of reaction conditions and purification techniques, like chiral preparative High-Performance Liquid Chromatography (HPLC), are often necessary to obtain enantiomerically pure (2-hydroxycyclopentyl) acetate. nih.gov
Below is a table summarizing various methods for achieving enantiomeric purity in the synthesis of chiral cyclopentyl derivatives:
| Asymmetric Method | Catalyst System/Enzyme | Enantiomeric Excess (% ee) | Reference |
| Asymmetric Synthesis | Specific Chiral Catalysts | High % ee | smolecule.com |
| Lipase-Catalyzed Kinetic Resolution | Candida antarctica Lipase (B570770) | >99% ee | nih.gov |
| Chemoenzymatic Synthesis | Lipase-Catalyzed Acetylation | 96.2% ee (acetate), 98.4% ee (alcohol) | nih.gov |
Diastereoselective Transformations and Isolation Techniques
When synthesizing substituted cyclopentane (B165970) rings like that in this compound, controlling the relative stereochemistry of the substituents (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The cis and trans diastereomers of this compound can exhibit different physical and biological properties. nih.gov
Diastereoselective synthesis aims to produce a single diastereomer preferentially. This can be achieved through various synthetic strategies. For example, the synthesis of trans-β-lactams has been accomplished with high diastereoselectivity using a phosphonium (B103445) fluoride (B91410) precatalyst that directs the reaction to favor the trans isomer. organic-chemistry.org Similarly, diastereoselective enolate hydroxylation has been used to synthesize precursors to complex molecules with high control over the stereochemistry. nsf.gov The choice of reagents and reaction conditions plays a crucial role in determining the diastereomeric ratio of the product.
Once a mixture of diastereomers is formed, their separation and isolation are necessary. Several techniques are employed for this purpose:
Chromatography: This is a powerful tool for separating diastereomers.
Supercritical Fluid Chromatography (SFC): Preparative SFC has proven valuable for the bulk separation of diastereomers. nih.gov Gradient non-chiral SFC has been shown to be more successful than traditional HPLC for separating diverse sets of diastereomeric compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is also widely used for diastereomer separation. google.com
Silica Gel Column Chromatography: This is a common method for the initial purification and separation of diastereomers. google.comamazonaws.com
Crystallization: Diastereomers can sometimes be separated by crystallization, as they have different physical properties, including solubility. ucl.ac.uk
The following table highlights different techniques for the isolation of diastereomers:
| Isolation Technique | Description | Reference |
| Preparative Supercritical Fluid Chromatography (SFC) | Effective for isocratic bulk separation of diastereomers. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Used for purification and separation of diastereomers. | google.com |
| Silica Gel Column Chromatography | A standard method for the separation of reaction products. | google.comamazonaws.com |
| Diastereomer Crystallization | Separation based on differences in solubility and crystal lattice energies. | ucl.ac.uk |
Configurational Stability and Interconversion Studies
The configurational stability of this compound refers to the ability of its stereoisomers to resist interconversion under various conditions. Understanding the potential for racemization (the conversion of an enantiomer into a mixture of both enantiomers) or epimerization (the change in configuration at one of several stereocenters) is crucial for its synthesis, storage, and application.
The interconversion of stereoisomers can be influenced by factors such as temperature, solvent, and the presence of acids or bases. For example, the OH group in trans-2-hydroxycyclopentyl arenesulfonates can act as a neighboring group, potentially influencing the stereochemical outcome of reactions at the adjacent carbon. 103.203.175
Studies on related compounds have shown that racemization can occur under certain conditions. For instance, an improved synthesis of (S)-ketamine included a process for the racemization of the undesired isomer using aluminum chloride, allowing for its recovery. lookchem.com In some cases, incomplete racemization is observed, leading to a product that is a mixture of the inverted product and the racemic mixture. vaia.com
The investigation of configurational stability often involves monitoring the stereochemical purity of a sample over time or under specific stress conditions using techniques like chiral HPLC. nih.gov The potential for interconversion of E and Z isomers has also been noted in related systems, indicating that achieving kinetically controlled isomer ratios can be challenging. ucl.ac.uk
Functionalization of the Hydroxyl Moiety
The presence of a secondary hydroxyl group on the cyclopentyl ring offers a prime site for synthetic modification through etherification and esterification reactions. These transformations allow for the introduction of various functional groups, expanding the synthetic utility of the parent molecule.
Allylation Reactions
The introduction of an allyl group onto the hydroxyl moiety of this compound can be achieved through allylation reactions. While direct literature on the allylation of this specific substrate is scarce, the reaction can be accomplished using established methods for the allylation of secondary alcohols. A common approach involves the use of an allyl halide, such as allyl bromide, in the presence of a base to deprotonate the alcohol, forming an alkoxide intermediate that then undergoes nucleophilic substitution.
A prominent and versatile method for this transformation is the palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction typically employs a palladium catalyst, such as Pd(dba)₂, in conjunction with a chiral ligand. researchgate.net While often used for the α-allylation of ketones, similar catalytic systems can be adapted for the O-allylation of alcohols. Transition-metal-catalyzed C-H bond functionalization has also emerged as a powerful tool in organic synthesis, with cobalt catalysts showing promise as an alternative to more expensive precious metals for reactions like allylation with allyl acetate. researchgate.net Compounds containing an allyl group are valuable synthetic intermediates due to the reactivity of the C=C double bond. researchgate.net
Table 1: General Conditions for Allylation of Secondary Alcohols
| Reagent/Catalyst System | Substrate Type | Typical Conditions | Product |
| Allyl Halide (e.g., Allyl Bromide) + Base (e.g., NaH) | Secondary Alcohol | Anhydrous solvent (e.g., THF) | Allyl Ether |
| Palladium Catalyst (e.g., Pd(dba)₂) + Ligand | Secondary Alcohol | Varies depending on specific system | Allyl Ether |
| Cobalt Catalyst + Allyl Acetate | C-H bonds (applicable to O-H) | Varies | Allyl Ether |
Other Etherification and Esterification Strategies
Beyond allylation, the hydroxyl group of this compound can be converted into other ethers or further esterified.
Etherification: General etherification can be performed using methods like the Williamson ether synthesis, where the alcohol is treated with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. Another approach is the acid-catalyzed etherification using agents like 1,2-dimethoxyethane, which can serve as a methylating agent for hydroxyl compounds in the presence of an acid catalyst like H₃PW₁₂O₄₀. rsc.org
Esterification: The hydroxyl group can be further acylated to form a diester. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acidic byproduct. For example, reaction with acetyl chloride would yield cyclopentane-1,2-diyl diacetate. lookchem.com The classic Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is also a viable, though reversible, method. libretexts.org
Hydrolysis of the Acetate Ester Moiety
The acetate ester group in this compound can be cleaved through hydrolysis to yield (1S,2S)-2-hydroxycyclopentyl acetic acid and the corresponding alcohol (methanol or ethanol, depending on the starting ester). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, typically using a dilute mineral acid like hydrochloric acid or sulfuric acid, the hydrolysis is the reverse of the Fischer esterification. libretexts.org The carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org This process is an equilibrium, and the use of a large excess of water can drive the reaction to completion.
Base-Catalyzed Hydrolysis (Saponification): Basic hydrolysis, commonly known as saponification, is an irreversible process. It is typically carried out using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). lookchem.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt and cyclopentanol (B49286). Subsequent acidification is required to protonate the carboxylate and obtain the final carboxylic acid product, 2-(2-Hydroxycyclopentyl)acetic acid. Studies on the alkaline hydrolysis of various cyclopentane and norbornane (B1196662) acetates have shown that the neighboring hydroxyl group can facilitate the reaction, potentially through internal solvation of the transition state. lookchem.com
Table 2: Hydrolysis of this compound
| Reaction Type | Reagents | Conditions | Products |
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Water | Reflux | 2-(2-Hydroxycyclopentyl)acetic acid + Alcohol |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, Water/Alcohol mixture | Heat | Sodium or Potassium 2-(2-hydroxycyclopentyl)acetate + Alcohol |
Oxidative Transformations of the Cyclopentanol Moiety
The secondary alcohol of the cyclopentanol ring can be oxidized to a ketone, which can then undergo further oxidative rearrangement.
Oxidation to Ketones
The secondary hydroxyl group of this compound can be readily oxidized to the corresponding ketone, 2-oxocyclopentyl acetate, using a variety of oxidizing agents. Because ketones lack the specific hydrogen atom present on the carbonyl-adjacent carbon in aldehydes, they are generally resistant to further oxidation under many conditions. libretexts.org
Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) under acidic conditions. Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective and are often preferred for sensitive substrates. harvard.edu
Table 3: Reagents for Oxidation of this compound to 2-Oxocyclopentyl acetate
| Oxidizing Agent | Typical Conditions | Byproducts/Notes |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Acidic, Aqueous | Cr(III) salts, potential for side reactions |
| Chromium Trioxide (CrO₃) | Varies (e.g., Jones oxidation) | Cr(III) salts, toxic |
| Swern Oxidation (DMSO, (COCl)₂) | Low temperature (-78 °C), followed by base (e.g., Et₃N) | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride |
| Dess-Martin Periodinane (DMP) | Room temperature, CH₂Cl₂ | 2-Iodoxybenzoic acid (IBX) |
Baeyer-Villiger Oxidation
The ketone product from the oxidation described above, 2-oxocyclopentyl acetate, can serve as a substrate for the Baeyer-Villiger oxidation. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.orgsigmaaldrich.com The reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.org
The mechanism involves the initial attack of the peroxyacid on the protonated ketone, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion step, which is the rate-determining step. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the oxidation. For unsymmetrical ketones, the group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org In the case of 2-oxocyclopentyl acetate, the more substituted carbon atom (the one bearing the acetate group) would be expected to migrate, leading to the formation of a six-membered lactone. The stereochemistry of the migrating center is retained during the reaction. sigmaaldrich.com
The Baeyer-Villiger oxidation is a powerful tool in organic synthesis for producing lactones from cyclic ketones. sigmaaldrich.com
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of more complex molecular skeletons from simpler precursors. This compound possesses two primary reactive sites for such transformations: the electrophilic carbon of the ester carbonyl group and the acidic proton of the hydroxyl group. The outcome of these reactions is highly dependent on the nature of the nucleophile used.
Grignard reagents (organomagnesium halides, RMgX) are potent carbon-based nucleophiles and strong bases that are widely used for creating carbon-carbon bonds. masterorganicchemistry.commt.comsigmaaldrich.com Their reaction with esters is a well-established method for synthesizing tertiary alcohols. chemistrysteps.comdalalinstitute.com However, the presence of the hydroxyl group in this compound introduces a critical consideration.
Grignard reagents react readily with acidic protons, such as those found in alcohols, in a simple acid-base reaction. sigmaaldrich.comlibretexts.orglibretexts.org This reaction is typically faster than nucleophilic addition to a carbonyl group. Consequently, the first equivalent of the Grignard reagent will deprotonate the hydroxyl group of this compound to form a magnesium alkoxide. This initial step consumes one equivalent of the nucleophile and must be accounted for in the reaction stoichiometry.
Once the hydroxyl group is deprotonated, subsequent equivalents of the Grignard reagent can act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. The general mechanism for the reaction of Grignard reagents with esters involves a two-step addition process. masterorganicchemistry.comwvu.edu
First Addition: The Grignard reagent adds to the carbonyl group, breaking the pi bond and forming a tetrahedral intermediate.
Elimination: This intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the ethoxy group (-OEt, assuming the ethyl ester) as a leaving group. The product of this stage is a ketone.
Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. wvu.edu
Protonation: An acidic workup in the final step protonates the resulting alkoxide to yield the final tertiary alcohol product. mt.com
Therefore, a minimum of three equivalents of the Grignard reagent are required to convert this compound into a tertiary alcohol: one for the acid-base reaction and two for the double addition to the ester carbonyl.
Table 1: Stoichiometry of Grignard Reaction with this compound
| Step | Reagent | Equivalents Required | Intermediate/Product Formed |
| 1. Deprotonation | R-MgX | 1 | (2-(Magnesiooxy)cyclopentyl) acetate |
| 2. Nucleophilic Addition | R-MgX | 1 | Ketone Intermediate |
| 3. Nucleophilic Addition | R-MgX | 1 | Tertiary Alkoxide |
| 4. Workup | H₃O⁺ | - | Tertiary Alcohol |
| Total | R-MgX | 3 | Final Tertiary Alcohol |
Besides Grignard reagents, other nucleophiles can be employed to form C-C bonds, each with distinct reactivity profiles.
Organolithium Reagents: Organolithium compounds (RLi) are another class of powerful organometallic reagents. libretexts.org They are generally more reactive and stronger bases than their Grignard counterparts. libretexts.orgchemistrysteps.com Similar to Grignard reagents, they readily deprotonate alcohols and would first react with the hydroxyl group of this compound. libretexts.org Following deprotonation, they can add to the ester carbonyl. In reactions with carboxylic acids, two equivalents of an organolithium reagent can attack the carbonyl to form a geminal dianion, which upon acidic workup yields a ketone. organicchemistrytutor.com A similar double addition to the ester functionality, followed by elimination and a second addition, would lead to a tertiary alcohol, paralleling the Grignard reaction pathway. chemistrysteps.com
Reformatsky Reaction: The Reformatsky reaction provides a milder alternative for generating carbon-carbon bonds adjacent to an ester. nrochemistry.comorganicreactions.org It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. organicreactions.orgwikipedia.org The key intermediate is an organozinc compound, often called a Reformatsky enolate, which is significantly less reactive than Grignard or organolithium reagents. wikipedia.orgorganic-chemistry.org This lower reactivity prevents side reactions, such as nucleophilic addition to the ester group of another molecule. organic-chemistry.orgrsc.org
While not a direct reaction of this compound, the Reformatsky reaction is instrumental in synthesizing its core structure. For example, ethyl 2-(1-hydroxycyclopentyl)acetate can be synthesized with high yield (93.5%) via the Reformatsky reaction between cyclopentanone (B42830) and ethyl 2-bromoacetate, using zinc powder and trimethylchlorosilane in anhydrous ether. rsc.orgrsc.org This specific application underscores the reaction's utility in building the β-hydroxy ester moiety that is central to the structure of this compound and its derivatives. rsc.org
Table 2: Comparison of Carbon-Carbon Bond Forming Reagents
| Reagent Type | General Formula | Reactivity | Key Features |
| Grignard Reagent | R-MgX | High | Strong base and nucleophile; adds twice to esters. masterorganicchemistry.comsigmaaldrich.com |
| Organolithium Reagent | R-Li | Very High | Stronger base and nucleophile than Grignard reagents. libretexts.orgorganicchemistrytutor.com |
| Reformatsky Reagent | (from R-CH(X)CO₂R' + Zn) | Moderate | Less reactive zinc enolate; avoids self-condensation of esters. wikipedia.orgorganic-chemistry.org |
Derivatization Towards Complex Ring Systems (e.g., α-Pyrone Compounds)
The functional groups of this compound serve as handles for its conversion into more complex molecular architectures, including heterocyclic systems. α-Pyrones (or 2-pyrones) are a class of six-membered unsaturated lactones (cyclic esters) found in numerous natural products with diverse biological activities. beilstein-journals.orgnih.gov The synthesis of these rings often relies on the cyclization of specifically functionalized acyclic precursors. nih.govorganic-chemistry.org
Research has demonstrated a pathway to transform a derivative, ethyl 2-(1-hydroxycyclopentyl)acetate, into a highly functionalized open-chain precursor suitable for subsequent cyclization reactions. rsc.org This transformation leverages a retro-Reformatsky fragmentation.
In a key study, ethyl 2-(1-hydroxycyclopentyl)acetate was treated with potassium carbonate and excess bromine in chloroform. rsc.orgrsc.org This procedure does not result in a simple substitution but initiates a ring-opening fragmentation. The reaction proceeds efficiently to yield ethyl 2,2,7-tribromo-3-oxoheptanoate, an acyclic β-ketoester, in a 95.3% yield. rsc.org
This resulting linear structure is a versatile building block for constructing complex ring systems. The presence of multiple bromine atoms and a ketone offers several sites for further chemical manipulation, such as intramolecular cyclization reactions to form heterocyclic compounds. Strategies like base-mediated intramolecular aldol (B89426) reactions or other condensation reactions could potentially be used to form cyclic structures, including precursors to α-pyrones. nih.gov
Table 3: Derivatization of a this compound Analog
| Starting Material | Reagents and Conditions | Product | Yield | Significance |
| Ethyl 2-(1-hydroxycyclopentyl)acetate | K₂CO₃, Br₂, Chloroform, 0 °C | Ethyl 2,2,7-tribromo-3-oxoheptanoate | 95.3% | Conversion to a functionalized acyclic precursor for complex cyclizations. rsc.org |
Chiral Building Block in Asymmetric Synthesis
This compound, particularly its enantiomerically pure forms like (1R,2R)-2-Hydroxycyclopentyl acetate, serves as a vital chiral building block in asymmetric synthesis. rsc.orgbldpharm.com The defined stereochemistry of this compound allows for the controlled introduction of chirality into a target molecule, which is a fundamental requirement in the synthesis of many pharmaceuticals and biologically active compounds. mdpi.com The presence of both a hydroxyl and an acetate group provides two distinct points for further chemical modification, enabling the construction of complex chiral architectures. nih.gov
The utility of such chiral building blocks is central to modern organic synthesis, allowing for the creation of single enantiomers of therapeutic agents, which often exhibit different pharmacological activities. mdpi.com The asymmetric synthesis of complex cyclopentanoid natural products, for instance, often relies on the availability of chiral cyclopentane-based starting materials. nih.gov
Intermediate in Complex Organic Molecule Synthesis
The structural framework of this compound makes it an ideal intermediate in the synthesis of more intricate organic molecules. Its functional groups can be selectively manipulated to build larger and more complex structures, a common strategy in multi-step organic synthesis. researchgate.net
Case Study: Precursor in Glecaprevir Synthesis
A prominent example of its application is in the synthesis of Glecaprevir, an antiviral drug. rsc.org The synthesis of a key chiral cyclopentane precursor for Glecaprevir commences with (±)-trans-cyclopentane-1,2-diol. sci-hub.ru This diol is first acylated to produce the corresponding diacetate. sci-hub.ru Subsequently, an enantioselective hydrolysis of the diacetate is carried out using Amano lipase PS in a buffer at pH 7, yielding (1R,2R)-2-hydroxycyclopentyl acetate. rsc.orgsci-hub.ru This enzymatic resolution is a critical step in establishing the correct stereochemistry required for the final drug molecule.
The resulting (1R,2R)-2-hydroxycyclopentyl acetate then undergoes further transformations. rsc.org The hydroxyl group is allylated using allyl bromide in the presence of sodium hydride. rsc.orgsci-hub.ru Following this, the acetate group is hydrolyzed to afford (1R,2R)-2-(allyloxy)cyclopentan-1-ol, a key intermediate that is further elaborated to construct the complex macrocyclic structure of Glecaprevir. rsc.org
Table 1: Key Intermediates in Glecaprevir Synthesis
| Intermediate | Structure | Role |
| (±)-trans-cyclopentane-1,2-diol | Starting material | |
| (±)-trans-cyclopentane-1,2-diyl diacetate | Product of acylation | |
| (1R,2R)-2-hydroxycyclopentyl acetate | Product of enantioselective hydrolysis | |
| (1R,2R)-2-(allyloxy)cyclopentan-1-ol | Key intermediate for macrocyclization |
Development of Catalytically Active Ligands (e.g., Bidentate Phosphine (B1218219) Ligands)
While direct use of this compound in ligand synthesis is not extensively documented in the provided results, the structural motif is relevant to the development of chiral ligands. Chiral phosphine ligands are crucial in asymmetric catalysis for inducing enantioselectivity. numberanalytics.com Bidentate phosphine ligands, which contain two phosphorus atoms, can chelate to a metal center, forming stable and catalytically active complexes. numberanalytics.comsigmaaldrich.com
The development of novel chiral ligands is an active area of research, with a focus on creating ligands that can improve the efficiency and selectivity of catalytic reactions, such as cross-coupling reactions. numberanalytics.comnih.gov The cyclopentane scaffold present in this compound is a common feature in many chiral ligands, providing a rigid backbone to control the spatial arrangement of the coordinating atoms.
Utility in Enzyme-Catalyzed Reaction Studies and Biocatalysis Research
The synthesis of (1R,2R)-2-hydroxycyclopentyl acetate itself is a prime example of the application of enzyme-catalyzed reactions. rsc.orgsci-hub.ru The use of lipases for the enantioselective hydrolysis of the corresponding diacetate demonstrates the power of biocatalysis in producing enantiomerically pure compounds. rsc.orgsci-hub.ru Biocatalysis offers several advantages over traditional chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. mt.com
The study of such enzymatic reactions contributes to the broader field of biocatalysis research. mt.commanchester.ac.uk Understanding how enzymes recognize and transform substrates like di-substituted cyclopentanes allows for the development of new biocatalytic processes for the synthesis of valuable chiral intermediates. nih.govresearchgate.net This knowledge can be applied to engineer enzymes with improved stability, activity, and substrate scope for industrial applications. uni-greifswald.de
Role in Chemical Model Systems and Biomimetic Studies
This compound and related structures can serve as chemical model systems for studying various chemical and biological phenomena. escholarship.org For instance, the trans-2-hydroxycyclopentyl group can be used to study the influence of neighboring hydroxyl groups on reaction mechanisms and intermediates. 103.203.175 These types of systematic studies are essential for building a fundamental understanding of chemical reactivity. escholarship.org
Synthesis of 2 Hydroxycyclopentyl Acetate
Specific, detailed procedures for the synthesis of (2-Hydroxycyclopentyl) acetate (B1210297) are not commonly reported. However, general synthetic strategies for preparing such 1,2-difunctionalized cyclopentanes can be considered. One plausible route involves the stereoselective dihydroxylation of cyclopentene (B43876) to yield cyclopentane-1,2-diol, followed by selective mono-acetylation. Alternatively, the epoxidation of cyclopentene followed by ring-opening with an acetate nucleophile could provide the trans-isomer. The synthesis of a related compound, ethyl 2-(1-hydroxycyclopentyl)acetate, has been achieved through a Reformatsky reaction between cyclopentanone (B42830) and ethyl bromoacetate (B1195939) rsc.orgrsc.org.
Applications in Academic Research
Enantioselective and Stereoselective Synthesis of this compound
Achieving high enantiopurity is often critical for the application of chiral molecules in pharmaceuticals and fine chemicals. Enantioselective synthesis aims to produce a single enantiomer from a prochiral or racemic starting material.
Enzymatic Resolution Strategies
Biocatalysis, utilizing enzymes, has emerged as a powerful tool for asymmetric synthesis due to the high selectivity and mild reaction conditions offered by these natural catalysts. nih.gov Lipases are a particularly prominent class of enzymes used for the kinetic resolution of alcohols and esters. researchgate.netunipd.it
Lipase-Mediated Enantioselective Hydrolysis of Racemic Cyclopentane-1,2-diyl Diacetate
One of the most effective methods for producing enantiomerically enriched this compound is the kinetic resolution of racemic trans-cyclopentane-1,2-diyl diacetate through enantioselective hydrolysis catalyzed by lipases. thieme-connect.comresearchgate.net In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the diacetate at a faster rate, leaving behind the unreacted enantiomer of the diacetate and the hydrolyzed monoacetate product, both in optically enriched forms.
The choice of lipase is crucial for the efficiency and selectivity of the resolution. Amano Lipase PS has been successfully employed for this transformation, yielding (1R,2R)-2-Hydroxycyclopentyl acetate with a 35% yield and high enantiomeric excess. thieme-connect.com The reaction is typically conducted in a buffered aqueous solution to maintain the optimal pH for enzyme activity. thieme-connect.com The general principle relies on the enzyme's ability to differentiate between the two enantiomers of the substrate, leading to the preferential formation of one enantiomer of the product. mdpi.com While kinetic resolutions are inherently limited to a theoretical maximum yield of 50% for a single enantiomer, they provide a practical route to chiral molecules. unipd.it
Table 1: Lipase-Mediated Hydrolysis of trans-Cyclopentane-1,2-diyl Diacetate
| Lipase Source | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Amano Lipase PS | (±)-trans-Cyclopentane-1,2-diyl diacetate | (1R,2R)-2-Hydroxycyclopentyl acetate | 35% | Not Specified | thieme-connect.com |
Note: The study by Abbvie involved subsequent chemical modifications after the initial enzymatic resolution to achieve the final product. The reported yield and e.e. are for the derivative. rsc.org
Biocatalytic Pathways for Enantiopure (1R,2R)-2-Hydroxycyclopentyl Acetate Formation
Biocatalytic routes are instrumental in producing enantiopure compounds like (1R,2R)-2-Hydroxycyclopentyl Acetate. rsc.org These pathways often leverage the high stereoselectivity of enzymes, such as lipases, to resolve racemic mixtures. smolecule.comnih.gov For instance, the controlled hydrolytic resolution of cyclopentane-1,2-diyl diacetate using lipases is a key step. rsc.org Specifically, a study demonstrated that the hydrolytic resolution of meso-cyclopentane-1,2-diyl diacetate with Burkholderia cepacia lipase (BCL) can be challenging to control for complete mono-deacetylation, often requiring the reaction to be stopped before optimal conversion is reached. rsc.org Following the enzymatic resolution which yields the chiral hydroxy acetate, further chemical steps such as O-alkylation and deprotection can be performed to yield derivatives like (1R,2R)-2-(allyloxy)cyclopentanol. rsc.org This chemoenzymatic approach highlights how biocatalysis can be integrated into multi-step syntheses to install chirality early on.
Chiral Catalyst Applications in Asymmetric Synthesis
Beyond enzymatic methods, asymmetric synthesis using chiral metal complexes or organocatalysts represents a major pillar of modern chemistry for producing enantiomerically pure compounds. chiralpedia.comnih.gov These catalysts create a chiral environment that directs a chemical reaction to favor the formation of one enantiomer over the other. nih.gov While specific applications of chiral catalysts for the direct asymmetric synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric catalysis are broadly applicable. For example, the asymmetric opening of cyclopentene (B43876) oxide with an acetate nucleophile, mediated by a chiral catalyst, could theoretically provide a direct route to the target molecule. Similarly, the development of chiral dirhodium catalysts has been noted for its utility in asymmetric cycloaddition reactions, a strategy that could potentially be adapted for synthesizing precursors to this compound. smolecule.com The ongoing search for new and effective chiral catalysts is a significant focus in the pharmaceutical and chemical industries. chiralpedia.com
Chemical Derivatization Routes from Cyclopentane-1,2-diols
Chemical derivatization provides a straightforward approach to this compound starting from the corresponding diol. The key challenge in this method is achieving selective mono-acetylation.
Selective Acetylation of Vicinal Diols
The selective acetylation of one hydroxyl group in a vicinal diol like cyclopentane-1,2-diol is a common synthetic transformation. nih.gov This regioselectivity can be controlled by carefully choosing the acetylating agent, catalyst, and reaction conditions. For instance, using a limited amount of a strong acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base can favor the formation of the monoacetate. The relative reactivity of the hydroxyl groups can also be exploited. While the direct selective acetylation of cyclopentane-1,2-diol is a fundamental organic reaction, specific high-yielding protocols tailored for this compound were not detailed in the provided search results. However, general methods for the selective acetylation of unprotected sugars in aqueous solutions have been developed, which could potentially be adapted for diols. rsc.orgresearchgate.net These methods often employ activating agents to enhance the reactivity of the acetylating species, allowing for high selectivity. rsc.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (1R,2R)-2-Hydroxycyclopentyl acetate |
| (1R,2R)-2-(allyloxy)cyclopentan-1-ol |
| trans-cyclopentane-1,2-diyl diacetate |
| Acetyl chloride |
| Acetic anhydride |
| Cyclopentane-1,2-diol |
Precursor Synthesis of Cyclopentane-1,2-diols
The synthesis of this compound often proceeds via the acetylation of cyclopentane-1,2-diol. Therefore, the efficient synthesis of this diol is a critical prerequisite. Methodologies for producing cyclopentane-1,2-diol primarily involve the oxidation of cyclopentene or the reduction of cyclopentanedione.
Oxidation of Cyclopentene
A prevalent and effective method for synthesizing cyclopentane-1,2-diol is through the oxidation of cyclopentene. This transformation is typically achieved in a two-step sequence involving the initial epoxidation of the cyclopentene double bond to form 1,2-epoxycyclopentane, followed by the hydrolysis of the resulting epoxide ring. researchgate.netgoogle.com
The conversion of 1,2-epoxycyclopentane to cyclopentane-1,2-diol is commonly accomplished through acid-catalyzed hydrolysis. rcub.ac.in In this reaction, the epoxide is treated with water in the presence of an acid catalyst. The epoxide oxygen is first protonated, which enhances the electrophilicity of the ring carbons and makes the epoxide a good leaving group. readchemistry.com A water molecule then acts as a nucleophile, attacking one of the carbon atoms of the protonated epoxide from the side opposite the epoxide ring (a backside attack). readchemistry.comgordon.edu This SN2-type mechanism results in an inversion of configuration at the site of attack, leading to the formation of trans-1,2-cyclopentanediol (B128437). gordon.edu This anti-dihydroxylation is stereospecific and provides a reliable method for producing the trans isomer of the diol. readchemistry.comgordon.edu
A patented method outlines a specific industrial process for this conversion. After the initial oxidation of cyclopentene, the resulting 1,2-epoxycyclopentane is hydrolyzed using deionized water with a solid proton acid as the catalyst. The reaction is conducted at temperatures ranging from 70-90°C for an extended period of 80-110 hours to ensure complete conversion to 1,2-cyclopentanediol. google.com
| Step | Reactants | Catalyst System | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|
| 1. Oxidation | Cyclopentene, Hydrogen Peroxide | Fe-Cu catalyst, Cocatalyst (e.g., Repone K, NaCl) | 35-45°C | 4-6 hours | 1,2-Epoxycyclopentane | ~95-96% |
| 2. Hydrolysis | 1,2-Epoxycyclopentane, Deionized Water | Solid Proton Acid | 70-90°C | 80-110 hours | 1,2-Cyclopentanediol | ~88-89% (overall) |
Epoxidation of Cyclopentene : The first stage is the formation of 1,2-epoxycyclopentane from cyclopentene. This is often achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). quora.com The reaction proceeds through a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. This is often referred to as the "butterfly mechanism". quora.com A key feature of this concerted process is that it is a syn-addition, meaning the new C-O bonds are formed on the same face of the cyclopentene ring, preserving the original stereochemistry of the alkene. quora.com
Ring-Opening of the Epoxide : The second stage is the acid-catalyzed ring-opening of the 1,2-epoxycyclopentane, as detailed previously. This step proceeds via an SN2 mechanism, which involves a backside nucleophilic attack by water. gordon.edu This results in an anti-addition of the two hydroxyl groups. The combination of a syn-epoxidation followed by an anti-hydrolysis ultimately yields the trans-1,2-cyclopentanediol product. gordon.edu
Catalytic Hydrogenation of Cyclopentanedione
An alternative synthetic route to cyclopentane-1,2-diol involves the catalytic hydrogenation of 1,2-cyclopentanedione (B1606141). chembk.com In this method, the dione (B5365651) is reduced using hydrogen gas in the presence of a metal catalyst. chembk.com
Commonly employed catalysts for this transformation include precious metals such as palladium or platinum. The reaction can, however, present challenges, often requiring high-pressure equipment and careful control over the reaction conditions to prevent over-reduction of the dione to cyclopentanol (B49286). Despite these requirements, catalytic hydrogenation serves as a viable alternative pathway, particularly when 1,2-cyclopentanedione is a more accessible starting material.
General Strategies for Cyclopentane Ring Construction Relevant to the Core Structure
Beyond modifying existing cyclopentene rings, the construction of the cyclopentane core itself is a central topic in organic synthesis. Among the most powerful and versatile methods for forming five-membered carbocycles are cycloaddition reactions. baranlab.org
Cycloaddition Reactions
Cycloaddition reactions provide a convergent and often highly stereoselective means of constructing ring systems. bohrium.com For the synthesis of cyclopentanes, [3+2] cycloadditions are particularly prominent, involving the reaction of a three-atom component with a two-atom component. baranlab.org Modern catalysis has significantly expanded the scope and efficiency of these reactions.
Several catalytic systems have been developed to facilitate [3+2] cycloadditions for cyclopentane synthesis:
Rhodium-Catalyzed Cycloaddition : An intramolecular rhodium-catalyzed decarbonylative coupling between cyclobutanones and alkenes has been developed. This method serves as a formal [3+2] cycloaddition, providing access to a variety of saturated bridged cyclopentanes. nih.gov
Palladium-Catalyzed Cycloaddition : A palladium-catalyzed [3+2] reaction has been reported that utilizes a twofold C(sp³)–H activation to generate the three-carbon unit for the cycloaddition. This approach allows for the use of simple amide substrates and maleimides to form a range of cyclopentane products with high diastereoselectivity. bohrium.com
Base-Promoted Cycloaddition : A chemo- and diastereo-selective [3+2] cycloaddition between donor-acceptor cyclopropanes and α,β-unsaturated enamides can be promoted using simple sodium hydroxide (B78521) (NaOH) as the catalyst. This method efficiently produces structurally complex spirocyclopentane derivatives in excellent yields as single diastereomers. frontiersin.org
Metal-Free Cycloaddition : A metal-free [3+2] cycloaddition of cyclopropyl (B3062369) ketones to alkenes can be catalyzed by a combination of a diboron(4) compound and a pyridine (B92270). This reaction provides access to challenging polysubstituted cyclopentane compounds with high yield and diastereoselectivity. organic-chemistry.org
| Reaction Type | Catalyst/Promoter | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Decarbonylative Coupling | Rhodium (Rh) | Cyclobutanones and Alkenes | Provides access to saturated bridged cyclopentanes. | nih.gov |
| C-H Activation Cycloaddition | Palladium (Pd) | Aliphatic Amides and Maleimides | High diastereoselectivity via twofold C(sp³)–H activation. | bohrium.com |
| Base-Promoted Cycloaddition | Sodium Hydroxide (NaOH) | Donor-Acceptor Cyclopropanes and Enamides | Green, inexpensive, and highly diastereoselective for spirocyclopentanes. | frontiersin.org |
| Metal-Free Cycloaddition | Diboron(4) compound and Pyridine | Cyclopropyl Ketones and Alkenes | Forms polysubstituted cyclopentanes with high diastereoselectivity. | organic-chemistry.org |
Annulation Procedures
Annulation, or ring-forming, procedures provide another versatile entry to the cyclopentane framework. These methods often involve the sequential formation of two bonds to construct the ring onto a pre-existing scaffold.
A common strategy involves the reaction of a carbonyl compound with a reagent that can act as a three-carbon annulating agent. For instance, the reaction of a ketone with allyl magnesium bromide, followed by a hydroboration-oxidation sequence, can lead to a diol that can be cyclized to form a cyclopentane ring. arkat-usa.org Iterative applications of such annulation strategies have been used to build complex polyquinane structures. arkat-usa.org
Another powerful annulation method is the Pauson-Khand reaction, which is a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. rsc.org The resulting cyclopentenone is a versatile intermediate that can be readily converted to a (2-hydroxycyclopentyl) derivative through reduction of the double bond and the ketone, followed by acetylation.
Anion-accelerated rearrangements of vinylcyclopropanes represent a [4+1] annulation approach to cyclopentenes. mit.edu In this method, a vinylcyclopropane (B126155) bearing an activating group, such as an alkoxide (oxyanion) or a carbanion, undergoes a rearrangement to form a five-membered ring. The stereochemistry of the starting vinylcyclopropane can be translated into the cyclopentene product with high fidelity. mit.edu
The following table presents examples of annulation procedures for cyclopentane synthesis.
| Annulation Type | Key Reagents | Intermediate | Product | Stereocontrol | Reference |
| [4+1] Annulation | Divinylcyclopropane, Base | Oxyanion or Carbanion | Cyclopentene | Stereoselective | mit.edu |
| Iterative Annulation | Allyl magnesium bromide, Hydroboration-Oxidation | Spiro-lactone | Polyquinane | Stereocontrolled | arkat-usa.org |
| Pauson-Khand Reaction | Alkene, Alkyne, Co₂(CO)₈ | Cobalt-complexed enyne | Cyclopentenone | Varies with substrate | rsc.org |
| Tandem Alkylation | Chiral ester, Dihalide, Base | Enolate | Substituted cyclopentanone (B42830) | Diastereoselective | acs.org |
Chelation-Controlled Cyclizations
Achieving the desired stereochemistry in the this compound, specifically the cis or trans relationship between the hydroxyl and acetate groups, requires precise stereocontrol. Chelation-controlled reactions are a powerful strategy to achieve this.
In the context of cyclization, a substrate can be designed with a chelating atom (e.g., oxygen or nitrogen) that can coordinate to a metal center. This coordination can lock the conformation of the molecule during the ring-forming step, leading to a single, predictable stereoisomer. For example, the cyclization of a β-hydroxynitrile can be controlled by the formation of a lithium alkoxide, which then directs the stereochemical outcome of an intramolecular alkylation. nih.gov This principle can be applied to control the formation of cis- or trans-fused ring systems like hydrindanes and decalins, demonstrating the power of chelation in complex cyclizations. nih.gov
For the synthesis of this compound, one could envision a precursor where a chelating auxiliary directs the cyclization to form the cyclopentane ring with a specific stereochemistry. Alternatively, a pre-formed cyclopentanone with an adjacent silyloxy group can undergo chelation-controlled addition of an organometallic reagent. While many models predict non-chelation pathways for such systems, the use of specific Lewis acids like alkyl zinc halides can promote chelation control, leading to syn-diol products with high diastereoselectivity after deprotection. nih.gov Similarly, Red-Al has been shown to be an effective reagent for the chelation-controlled reduction of protected α-hydroxy ketones to afford anti-1,2-diols. organic-chemistry.org
These chelation-controlled strategies are crucial for establishing the stereocenters in the target molecule. After the formation of the diol with the desired relative stereochemistry, selective acetylation of one of the hydroxyl groups would yield the final product.
The table below provides examples of chelation-controlled reactions relevant to stereoselective synthesis.
| Reaction Type | Substrate | Reagent/Catalyst | Key Principle | Product Stereochemistry | Reference |
| Cyclization | Cyclic β-hydroxynitrile | Base (e.g., LDA) | Chelation of lithium alkoxide directs alkylation | Controlled cis or trans ring fusion | nih.gov |
| Addition to Ketone | α-Silyloxy ketone | Dialkylzinc / RZnX | Chelation of zinc to both oxygens | syn-Diol | nih.gov |
| Reduction of Ketone | Acetal-protected α-hydroxy ketone | Red-Al | Chelation of aluminum | anti-1,2-Diol | organic-chemistry.org |
| Reduction of Ketone | β-Alkoxy ketone | LiI / LiAlH₄ | Chelation of lithium | syn-1,3-Diol | nih.gov |
Molecular Structure, Conformation, and Intermolecular Interactions
Conformational Analysis of the Cyclopentane (B165970) Ring
The cyclopentane ring in (2-Hydroxycyclopentyl) acetate (B1210297) is not planar. To alleviate torsional strain that would be present in a flat structure, the ring puckers into non-planar conformations. The two most recognized low-energy conformations for the cyclopentane ring are the "envelope" (C_s symmetry) and the "half-chair" or "twist" (C_2 symmetry) forms.
In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane. In the twist conformation, three adjacent carbon atoms are in a plane, with the other two displaced on opposite sides of this plane. These conformations are flexible and can interconvert through a process known as pseudorotation.
The presence of the hydroxyl and acetate substituents on adjacent carbons (C1 and C2) influences the conformational equilibrium of the cyclopentane ring. The relative orientation of these bulky groups (cis or trans) and their preference for pseudo-axial or pseudo-equatorial positions will determine the most stable conformation. This stability is a balance between minimizing steric hindrance and optimizing potential intramolecular interactions, such as hydrogen bonding.
Spectroscopic studies on cyclopentane-1,2-diol monoacetates suggest that for the trans isomer, an equilibrium between two distinct ring conformations likely exists in solution. This is inferred from the observation of different types of intramolecular interactions, which would be favored by different spatial arrangements of the substituents. For the cis isomer, a more conformationally rigid system is often observed, dominated by the conformation that allows for the most favorable intramolecular hydrogen bonding.
Intramolecular and Intermolecular Hydrogen Bonding
Hydrogen bonding plays a critical role in defining the structure and properties of (2-Hydroxycyclopentyl) acetate. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
Intramolecular Hydrogen Bonding:
In the cis and trans isomers of this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor, while the acetate group offers two potential acceptor sites: the carbonyl oxygen (C=O) and the ether-like (alkoxyl) oxygen (-O-).
Infrared spectroscopy has been a key technique to probe these interactions. The position of the hydroxyl stretching frequency (ν_OH) in the infrared spectrum is sensitive to its involvement in hydrogen bonding. A "free" hydroxyl group (not involved in hydrogen bonding) absorbs at a higher frequency compared to a hydrogen-bonded hydroxyl group.
Studies on cycloalkane-1,2-diol monoacetates have provided valuable insights. researchgate.net For trans-cyclopentane-1,2-diol monoacetate, two hydroxyl absorption bands are observed. One corresponds to a free hydroxyl group, and the other to a hydroxyl group hydrogen-bonded to the carbonyl oxygen. This indicates an equilibrium between conformers where the hydroxyl group is either not participating in an intramolecular hydrogen bond or is oriented to form one with the C=O group. researchgate.net
In contrast, cis-cyclopentane-1,2-diol monoacetate shows a strong preference for a conformation where the hydroxyl group forms an intramolecular hydrogen bond with the alkoxyl oxygen of the acetate group. researchgate.net The frequency shift observed for this interaction is smaller than that for bonding to a carbonyl oxygen, suggesting a weaker hydrogen bond. researchgate.net
The table below summarizes the types of intramolecular hydrogen bonds observed in the isomers of this compound.
| Isomer Configuration | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Observed Interaction |
| trans-(2-Hydroxycyclopentyl) acetate | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Equilibrium between free -OH and -OH bonded to C=O researchgate.net |
| cis-(2-Hydroxycyclopentyl) acetate | Hydroxyl (-OH) | Alkoxyl Oxygen (-O-) | Predominantly bonded to alkoxyl oxygen researchgate.net |
Intermolecular Hydrogen Bonding:
While intramolecular hydrogen bonding can be significant, especially in the cis isomer, intermolecular hydrogen bonding is also a key interaction. Molecules of this compound can form hydrogen bonds with each other, where the hydroxyl group of one molecule interacts with an oxygen atom (either hydroxyl or acetate) of a neighboring molecule. The presence of a free hydroxyl group in the equilibrium of the trans isomer suggests that intermolecular hydrogen bonding is a competing process. In condensed phases, a network of these intermolecular interactions contributes to the bulk properties of the substance.
Influence on Molecular Recognition (Non-Biological Context)
The specific three-dimensional arrangement of functional groups in this compound, dictated by the cyclopentane ring's conformation and intramolecular hydrogen bonding, makes it a candidate for molecular recognition in non-biological systems, such as asymmetric catalysis.
The defined spatial relationship between the hydroxyl and acetate groups, particularly in the more rigid cis isomer, creates a distinct chiral recognition site. This feature is analogous to how enzymes recognize specific substrates. In a non-biological context, a synthetic catalyst can be designed to selectively bind to this specific arrangement of functional groups.
For instance, catalysts can be designed to form reversible covalent bonds or specific non-covalent interactions with the cis-1,2-diol monoacetate functionality. This binding orients the substrate in a predictable manner, allowing a chemical reaction to occur at a specific site and with a specific stereochemical outcome. The catalyst essentially "recognizes" the unique topography of the this compound molecule. This principle is utilized in site-selective functionalization of complex molecules, where a catalyst can differentiate between multiple similar functional groups based on their spatial arrangement.
The ability of the hydroxyl and acetate groups to act as hydrogen bond donors and acceptors, combined with the steric constraints of the cyclopentane ring, provides a molecular fingerprint that can be selectively recognized by other molecules or catalysts, thereby influencing the outcome of chemical transformations.
Q & A
Basic Research Question
- Fractional distillation : Effective due to the compound’s moderate boiling point (estimated 180–200°C).
- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove polar impurities.
- Chromatography : Silica gel column chromatography with gradient elution (e.g., 5–20% EtOAc in hexane) resolves stereoisomers or acetylated byproducts.
Comparative studies on similar hydroxyethyl acetates highlight the importance of solvent polarity in crystallization efficiency .
How can researchers resolve stereochemical ambiguities in this compound derivatives?
Advanced Research Question
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
- NMR with chiral shift reagents : Eu(hfc)₃ induces splitting of proton signals for diastereomeric differentiation.
- X-ray crystallography : Definitive configuration assignment, as demonstrated in pharmacologically active analogs like dasantafil, which features a (1R,2R)-2-hydroxycyclopentyl moiety .
How should contradictory reports on physical properties (e.g., solubility, melting point) be addressed?
Advanced Research Question
- Systematic validation : Reproduce measurements under standardized conditions (e.g., IUPAC guidelines for melting point determination).
- Purity assessment : Use HPLC-MS or GC-FID to quantify impurities affecting physical properties.
- Isomer identification : Stereoisomeric mixtures (e.g., cis/trans cyclopentyl derivatives) can skew data; chiral analysis is critical .
What challenges arise in optimizing acetylation of 2-hydroxycyclopentanol, and how can they be mitigated?
Advanced Research Question
- Side reactions : Competing elimination to form cyclopentene derivatives under acidic conditions. Mitigate via low-temperature reactions or using bulky bases (e.g., DMAP).
- Catalyst poisoning : Moisture-sensitive reagents (e.g., AcCl) require anhydrous conditions.
- Reaction monitoring : In-situ FTIR tracks carbonyl group formation (1720–1740 cm⁻¹) to optimize reaction time. Analogous protocols for cyclopentyl acetic acids emphasize controlled NaOH hydrolysis post-acetylation .
What spectroscopic benchmarks are critical for characterizing this compound?
Basic Research Question
- ¹H NMR : Key signals include cyclopentyl methine protons (δ 4.0–4.5 ppm) and acetate methyl (δ 2.0–2.1 ppm).
- ¹³C NMR : Ester carbonyl (δ 170–175 ppm) and cyclopentyl carbons (δ 25–35 ppm).
- IR : Strong C=O stretch at ~1740 cm⁻¹ and broad O-H stretch (if unreacted hydroxyl groups persist). Cross-reference with PubChem data for structurally similar esters .
How can computational modeling predict solvent effects on this compound stability?
Advanced Research Question
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess solvent interactions.
- Solvation free energy : Predict solubility trends in polar vs. non-polar solvents using COSMO-RS models.
- Degradation pathways : Simulate hydrolysis kinetics under acidic/basic conditions, referencing thermodynamic databases like NIST for ester analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
